Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH): Chemical Properties, Stability, and Applications in Advanced Peptide Engineering
Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH): Chemical Properties, Stability, and Applications in Advanced Peptide Engineering
Executive Summary
Carbobenzyloxysarcosylglycine, commonly abbreviated as Cbz-Sar-Gly-OH or Z-Sar-Gly-OH, is a highly specialized, protected dipeptide building block utilized in advanced peptidomimetic synthesis, transition-state analog design, and targeted drug delivery systems. By incorporating an N-methylated amino acid (sarcosine) and orthogonal protecting groups, this molecule overcomes the inherent limitations of native peptides—specifically, poor proteolytic stability and uncontrolled conformational flexibility.
This technical guide explores the physicochemical properties, structural dynamics, and degradation kinetics of Cbz-Sar-Gly-OH. It also provides self-validating experimental workflows for its synthesis and integration into complex molecular architectures, designed specifically for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profile
The utility of Cbz-Sar-Gly-OH stems from its tripartite structure:
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The Cbz (Carbobenzyloxy) Group: An N-terminal urethane protecting group that provides high lipophilicity and stability against mild bases and nucleophiles.
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The Sarcosine (N-Methylglycine) Residue: The N-methylation eliminates a hydrogen-bond donor, radically altering the molecule's conformational landscape and increasing its resistance to enzymatic degradation.
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The Glycine Residue: Provides a sterically unhindered C-terminus, facilitating downstream coupling reactions.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of Cbz-Sar-Gly-OH, which are critical for calculating reaction stoichiometry and predicting solvent compatibility [4].
| Property | Value | Structural Implication |
| IUPAC Name | 2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]acetic acid | Defines the exact connectivity of the urethane and tertiary amide. |
| Molecular Formula | C₁₃H₁₆N₂O₅ | Stoichiometric basis for mass-to-mole conversions. |
| Molecular Weight | 280.28 g/mol | Essential for calculating yield and equivalents in coupling. |
| Exact Mass | 280.1059 Da | Target mass for high-resolution mass spectrometry (HRMS). |
| H-Bond Donors | 2 (Gly-NH, COOH) | Determines solubility in polar protic solvents. |
| H-Bond Acceptors | 5 (Carbonyls, Ether O) | Facilitates interactions with target enzyme active sites. |
| Rotatable Bonds | 8 | Indicates a highly flexible backbone, restricted only by the tertiary amide. |
Conformational Dynamics & Proteolytic Evasion
The Cis/Trans Isomerization of the Tertiary Amide
Unlike standard secondary amides in peptides, which exist almost exclusively in the trans conformation due to steric clashes, the tertiary amide bond of the sarcosine residue in Cbz-Sar-Gly-OH exists in a dynamic equilibrium between cis and trans states. The energy barrier for this isomerization is significantly lowered because the steric bulk of the N-methyl group is comparable to that of the adjacent alpha-carbon. This unique property allows Cbz-Sar-Gly-OH to act as a structural pivot in the synthesis of cyclic tetrapeptides and octapeptides, facilitating ring closure that would be sterically forbidden in non-methylated sequences [2].
Mechanism of Proteolytic Stability
The N-methylation of sarcosine is the primary driver of the molecule's stability against proteolytic degradation. Most proteases, such as pepsin and carboxypeptidase, rely on hydrogen bonding with the substrate's amide NH to properly orient the scissile bond within the catalytic triad.
By replacing this proton with a methyl group, Cbz-Sar-Gly-OH achieves two distinct evasion mechanisms:
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Loss of Recognition: The critical hydrogen bond cannot form, preventing the enzyme from locking the substrate into the transition state.
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Steric Shielding: The bulky methyl group physically blocks the approach of the catalytic water molecule required for hydrolysis.
Interestingly, when incorporated into phosphonic acid transition-state analogs, the N-methyl group of the Cbz-Sar-Gly analog does not disturb the overall binding orientation in pepsin, because the specific active-site contact at that position is a flexible threonine side chain [1].
Conformational dynamics of Cbz-Sar-Gly-OH and mechanism of proteolytic resistance.
Stability Profile & Degradation Kinetics
Understanding the chemical stability of Cbz-Sar-Gly-OH is critical for designing orthogonal deprotection strategies during solid-phase or solution-phase peptide synthesis.
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Urethane (Cbz) Stability: The benzyloxycarbonyl group is highly stable to basic conditions (e.g., piperidine, NaOH) and mild acids (e.g., Trifluoroacetic acid, TFA). It degrades only under severe acidic conditions (e.g., 33% HBr in acetic acid) or via catalytic hydrogenolysis (H₂/Pd-C). This allows for the selective cleavage of C-terminal protecting groups (like tert-butyl esters) without disturbing the N-terminus.
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Amide Bond Stability: The sarcosyl-glycine tertiary amide is highly resistant to both acid- and base-catalyzed hydrolysis compared to secondary amides. Prolonged exposure to strong aqueous acids (e.g., 6M HCl at 110°C for 24 hours) is required to fully hydrolyze the dipeptide into its constituent amino acids.
Self-Validating Experimental Workflows
The synthesis of Cbz-Sar-Gly-OH requires careful control of reaction conditions due to the steric hindrance of the secondary amine of sarcosine. The following mixed anhydride protocol is optimized for high yield and purity [3].
Protocol: Synthesis of Cbz-Sar-Gly-OH via Mixed Anhydride Activation
Rationale: The mixed anhydride method is chosen over standard carbodiimide (DCC/DIC) coupling because it provides superior kinetics for sterically hindered N-methylated amino acids, minimizing the formation of unreactive N-acylurea byproducts.
Step 1: Activation of Z-Sar-OH
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Dissolve 6.37 mmol of Z-Sar-OH in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
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Add 6.37 mmol of N-methylmorpholine (NMM).
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Causality: NMM acts as a non-nucleophilic base to scavenge the HCl generated in the next step, preventing the acidification of the reaction mixture without competing for the electrophilic center.
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Cool the solution to -15°C using a dry ice/ethylene glycol bath.
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Dropwise, add 6.37 mmol of isobutyl chloroformate.
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Causality: The strict maintenance of -15°C is critical. At higher temperatures, the resulting mixed anhydride will rapidly disproportionate into a symmetrical anhydride and an unreactive ester, drastically reducing the yield.
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Step 2: Nucleophilic Coupling
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In a separate flask, prepare a cooled suspension of H-Gly-OtBu (9.56 mmol) and NMM (1.05 mL) in THF.
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Self-Validation: The use of the tert-butyl ester ensures that the glycine acts exclusively as an amine nucleophile, preventing unwanted oligomerization.
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Add the H-Gly-OtBu suspension to the activated Z-Sar-OH mixture. Stir for 10 minutes at -15°C, then allow it to slowly warm to room temperature over 2 hours.
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Self-Validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the Z-Sar-OH spot confirms the completion of the coupling.
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Step 3: Orthogonal Deprotection
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Isolate the Z-Sar-Gly-OtBu intermediate via standard aqueous workup (washing with 5% citric acid and 5% NaHCO₃).
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Dissolve the intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) and stir for 2 hours at room temperature.
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Causality: TFA selectively cleaves the tert-butyl ester via an acid-catalyzed E1 elimination, liberating the free carboxylic acid while leaving the Cbz group entirely intact.
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Evaporate the solvent under reduced pressure to yield the final Cbz-Sar-Gly-OH product.
Step-by-step synthetic workflow for Cbz-Sar-Gly-OH via mixed anhydride activation.
Applications in Advanced Therapeutics
Beyond its role as a fundamental building block, Cbz-Sar-Gly-OH and its deprotected derivatives are actively utilized in modern drug design:
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Targeted Metal-Based Chemotherapeutics: Researchers have successfully functionalized Au(III)-dithiocarbamato complexes with dipeptides like Sar-Gly. By exploiting the peptide transporters PEPT1 and PEPT2—which are frequently upregulated in tumor microenvironments—these complexes achieve site-specific delivery, drastically reducing the nephrotoxicity traditionally associated with platinum-based drugs like cisplatin [3].
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Transition-State Analogs: In the development of aspartic peptidase inhibitors (e.g., for pepsin or HIV protease), the Sar-Gly motif is used to probe the active site. The N-methyl group introduces specific structural constraints that help map the flexibility of the enzyme's binding pockets, proving that certain active-site contacts (like threonine side chains) can accommodate significant steric bulk without disrupting the transition-state mimicry [1].
References
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Transition State Analogy of Phosphonic Acid Peptide Inhibitors of Pepsin Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Cyclic Tetra- and Octapeptides of Sarcosine in Combination with Alanine or Glycine. Syntheses and Conformation Source: Acta Chemica Scandinavica URL:[Link]
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Anti-cancer chemotherapeutics in target therapy: from advanced preclinical studies on Pt(II), Pd(II) and Au(III) dithiocarbamato complexes to site-specific delivery strategies Source: Padua Research Archive (Università degli Studi di Padova) URL:[Link]
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PubChemLite - Carbobenzyloxysarcosylglycine (C13H16N2O5) Source: PubChem / LCSB URL:[Link]
